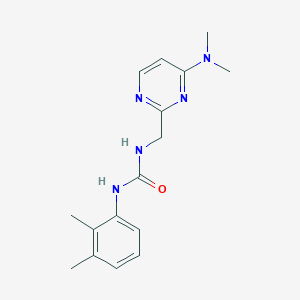
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea exerts its effects by inhibiting the activity of various enzymes, including protein kinase C, tyrosine kinase, and phosphodiesterase. It also inhibits the activation of nuclear factor-kappaB, a transcription factor that plays a key role in inflammation and cell survival. Additionally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. It also modulates the activity of various neurotransmitters, which can affect cognitive function and behavior. Additionally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to protect neurons from oxidative stress, which can play a role in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has some limitations, including its potential toxicity and limited availability. Additionally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea can be expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea research. One area of interest is the development of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea in combination with other drugs for cancer treatment. Additionally, the development of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea-based imaging agents for the diagnosis of neurodegenerative disorders is another potential future direction.
Synthesemethoden
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea can be synthesized using different methods, including the reaction of 2,3-dimethylbenzyl isocyanate with 4-(dimethylamino)pyrimidine-2-carboxylic acid, followed by purification using column chromatography. Another method involves the reaction of 2,3-dimethylphenyl isocyanate with 4-(dimethylamino)pyrimidine-2-carboxylic acid, followed by purification using recrystallization. Both methods have been reported to yield high purity 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been studied for its potential applications in various fields, including cancer treatment, Alzheimer's disease, and neurodegenerative disorders. In cancer treatment, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of the disease. In neurodegenerative disorders, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation.
Eigenschaften
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-6-5-7-13(12(11)2)19-16(22)18-10-14-17-9-8-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCLCGIMFSKNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,3-dimethylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.5]nonane-6-carboxylic acid](/img/structure/B3000676.png)
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)
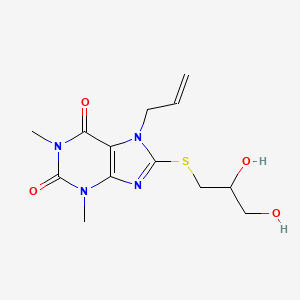
![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)

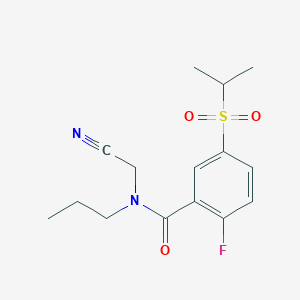
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B3000687.png)
![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)
![1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000689.png)
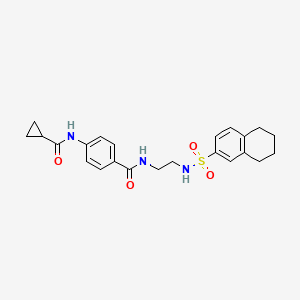
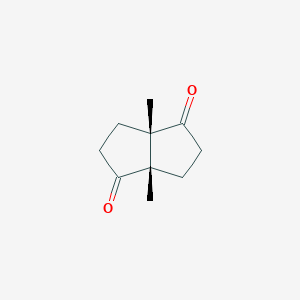
![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)
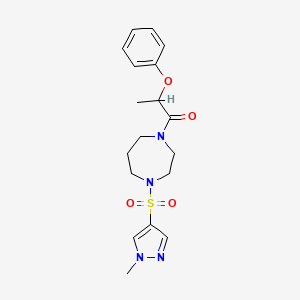
![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)